Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-
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Overview
Description
1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties . The structure of this compound includes an acridine moiety, which is known for its ability to intercalate with DNA, and a triazole ring, which is often used in medicinal chemistry for its stability and bioactivity .
Preparation Methods
The synthesis of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone typically involves the reaction of acridine derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as dimethyl sulfoxide (DMSO) or water . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted acridine and triazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone involves its ability to intercalate with DNA, disrupting the normal function of the DNA and leading to cell death . The acridine moiety intercalates between the base pairs of the DNA, while the triazole ring interacts with the DNA backbone, stabilizing the intercalation complex . This interaction can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Similar compounds to 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone include other acridine derivatives such as:
9-(2-Hydroxyethyl)acridine: Known for its anticancer properties and ability to intercalate with DNA.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
The uniqueness of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone lies in its combination of the acridine and triazole moieties, which provides enhanced stability and bioactivity compared to other acridine derivatives .
Properties
CAS No. |
208040-10-2 |
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Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-(1-acridin-9-yl-5-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C18H14N4O/c1-11-17(12(2)23)20-21-22(11)18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,1-2H3 |
InChI Key |
QTLJFYVBZNSRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)C |
Origin of Product |
United States |
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